molecular formula C24H26Cl2FN5O3 B1684467 N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride CAS No. 289499-45-2

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

Cat. No.: B1684467
CAS No.: 289499-45-2
M. Wt: 522.4 g/mol
InChI Key: ZTYBUPHIPYUTLE-UHFFFAOYSA-N
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Description

Chemical Formula and Molecular Weight

The molecular formula of canertinib dihydrochloride is C$${24}$$H$${27}$$Cl$${3}$$FN$${5}$$O$$_{3}$$ , with a molecular weight of 558.86 g/mol . The dihydrochloride salt form adds two chloride ions to the base compound, enhancing its solubility and stability.

Property Value
Molecular Formula C$${24}$$H$${27}$$Cl$${3}$$FN$${5}$$O$$_{3}$$
Molecular Weight 558.86 g/mol
CAS Registry Number 289499-45-2

Structural Features and Functional Groups

Canertinib dihydrochloride features a quinazoline core with critical substituents:

  • A 3-chloro-4-fluoroanilino group at position 4, contributing to target binding.
  • A 7-(3-morpholinopropoxy) group enhancing solubility and membrane permeability.
  • An acrylamide side chain at position 6, enabling irreversible binding to cysteine residues in EGFR.

Functional groups include:

  • Acrylamide (for covalent inhibition).
  • Morpholine (improving pharmacokinetics).
  • Chloro and fluoro substituents (optimizing receptor affinity).

Stereochemistry and Conformational Analysis

Canertinib dihydrochloride is achiral , with no stereocenters or optical activity. Its planar quinazoline core and flexible propoxy-morpholine side chain allow conformational adaptability during receptor binding. Computational studies suggest the acrylamide group adopts a trans configuration to optimize covalent bonding with EGFR’s Cys-773 residue.

Crystalline Properties

Limited crystallographic data are available for canertinib dihydrochloride. However, its precursor, canertinib free base, exhibits polymorphic forms with varying solubility. The dihydrochloride salt is typically stored as a hygroscopic solid at -20°C to prevent degradation. X-ray diffraction patterns of related tyrosine kinase inhibitors (e.g., neratinib) suggest similar crystalline lattice structures dominated by π-π stacking and hydrogen bonding.

Stability Profile

Canertinib dihydrochloride demonstrates pH-dependent stability :

  • Solubility : 20 mM in water, 100 mM in DMSO.
  • Thermal Stability : Decomposes above 691°C.
  • Storage : Stable for ≥4 years at -20°C in anhydrous conditions.
Condition Stability Outcome
Aqueous Solution (pH 7) Stable for 24 hours
Light Exposure Photosensitive; requires amber containers
Humidity Hygroscopic; requires desiccants

The compound’s acrylamide moiety renders it susceptible to nucleophilic attack, necessitating inert storage atmospheres.

Properties

CAS No.

289499-45-2

Molecular Formula

C24H26Cl2FN5O3

Molecular Weight

522.4 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

InChI

InChI=1S/C24H25ClFN5O3.ClH/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16;/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29);1H

InChI Key

ZTYBUPHIPYUTLE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl

Appearance

Solid powder

Other CAS No.

289499-45-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CI1033;  CI1033;  CI-1033;  PD183805;  PD183805;  PD183805;  Canertinib HCl;  Canertinib dihydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Canertinib dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Industrial Production Methods: Industrial production of Canertinib dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the implementation of stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Canertinib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, methanol, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various derivatives of Canertinib dihydrochloride with modified functional groups, which can be further investigated for their biological activity and therapeutic potential.

Scientific Research Applications

Canertinib dihydrochloride has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound for studying the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving the EGFR family.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR, HER-2, and ErbB-4.

Mechanism of Action

Canertinib dihydrochloride exerts its effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER-2, and ErbB-4. This inhibition prevents the phosphorylation of downstream signaling proteins such as MAPK and AKT, which are crucial for cell proliferation and survival. By blocking these pathways, Canertinib dihydrochloride effectively inhibits tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Gefitinib

Targets : EGFR (reversible inhibition)
Key Features :

  • Shares an anilinoquinazoline core with Canertinib but lacks the acrylamide group, resulting in reversible binding .
  • Approved for NSCLC with IC50 ~33 nM for EGFR .
  • Clinical advantages include oral bioavailability and manageable toxicity (rash, diarrhea). However, resistance often develops due to mutations (e.g., T790M) .

Its reversible mechanism requires continuous dosing .

Pelitinib (EKB-569)

Targets : EGFR (irreversible inhibition)
Key Features :

  • Features a cyanoquinoline core with a β-dialkylamino acrylamide warhead, enhancing cysteine reactivity via intramolecular proton transfer .
  • Demonstrated preclinical efficacy in colorectal and NSCLC models. Clinical trials highlighted gastrointestinal toxicity, limiting its advancement .

Differentiator : Pelitinib’s structural modifications increase kinase reactivity compared to Canertinib but narrow its therapeutic window due to off-target effects .

Lapatinib

Targets : EGFR/HER2 (reversible dual inhibition)
Key Features :

  • IC50 values of 10.8 nM (EGFR) and 9.2 nM (HER2) .
  • Approved for HER2-positive breast cancer.

Differentiator : Lapatinib’s dual EGFR/HER2 inhibition is effective in trastuzumab-resistant tumors but lacks pan-ErbB coverage .

Varlitinib (ARRY-334543)

Targets : EGFR/HER2 (reversible inhibition)
Key Features :

  • IC50 values of 7 nM (EGFR) and 2 nM (HER2), making it more potent against HER2 than Canertinib .
  • Phase II trials in biliary tract and gastric cancers showed modest efficacy with manageable toxicity .

Differentiator : Varlitinib’s selectivity for EGFR/HER2 limits its utility in ErbB3/4-driven cancers, unlike Canertinib’s broader profile .

Comparative Data Table

Compound Targets IC50 (nM) Mechanism Clinical Phase Key Advantages Limitations
Canertinib Dihydrochloride EGFR, HER2, ErbB3/4 EGFR:7.4; HER2:9 Irreversible Phase II (discontinued) Pan-ErbB inhibition, radiosensitization Thrombocytopenia, skin toxicity
Gefitinib EGFR ~33 Reversible Approved (NSCLC) Oral bioavailability, first-line use Resistance mutations, narrow target
Pelitinib EGFR N/A Irreversible Phase I/II Enhanced warhead reactivity Gastrointestinal toxicity
Lapatinib EGFR/HER2 EGFR:10.8; HER2:9.2 Reversible Approved (Breast) Dual inhibition, trastuzumab synergy No ErbB3/4 activity, frequent dosing
Varlitinib EGFR/HER2 EGFR:7; HER2:2 Reversible Phase II High HER2 potency Limited pan-ErbB coverage

Research Findings and Mechanistic Insights

  • Broad vs. Selective Inhibition : Canertinib’s pan-ErbB activity may benefit heterogeneous tumors but increases off-target risks. In contrast, selective inhibitors (e.g., Gefitinib) face resistance due to compensatory signaling .
  • Irreversible Binding : Canertinib and Pelitinib sustain target suppression, but covalent binding exacerbates toxicity (e.g., thrombocytopenia) compared to reversible inhibitors .
  • Clinical Outcomes : While Canertinib showed preclinical synergy with chemotherapy, its clinical discontinuation underscores the challenge of balancing efficacy and toxicity in pan-kinase inhibitors .

Biological Activity

Canertinib dihydrochloride, also known as CI-1033, is a potent irreversible inhibitor of the ErbB receptor family, which includes EGFR (Epidermal Growth Factor Receptor) and its variants. This compound has garnered attention in cancer research due to its unique mechanism of action and its potential therapeutic applications in various malignancies.

Canertinib dihydrochloride inhibits the tyrosine kinase activity of all four members of the ErbB family by covalently binding to a cysteine residue in the catalytic domain. This irreversible binding leads to prolonged suppression of ErbB receptor signaling, which is crucial for tumor growth and proliferation. The compound exhibits an IC50 value of approximately 3.5 nM against pan-ErbB tyrosine kinases, indicating its high potency .

Efficacy in Various Cancer Models

  • Breast Cancer : In vitro studies using BT474 cells (which overexpress ErbB2) showed that treatment with Canertinib induced apoptosis in approximately 47% of the cells by inhibiting Akt and MAPK pathways . Additionally, in mouse xenograft models, Canertinib significantly reduced tumor growth and final tumor weight when administered over a period of 18 days .
  • Neuroblastoma : Canertinib demonstrated efficacy in various neuroblastoma cell lines, with IC50 values ranging from 0.94 μM to 2.45 μM. Apoptosis induction varied from 3% to 56%, depending on the specific cell line tested .
  • Esophageal Squamous Cell Carcinoma : Canertinib has shown effectiveness against esophageal squamous cell carcinoma both in vitro and in vivo, affecting tumor metabolism and proliferation .

Phase I Trials

In a phase I clinical trial involving 32 patients with advanced tumors, Canertinib was administered at doses up to 560 mg daily on a 14-day on/7-day off schedule. Although no objective responses were observed, six patients achieved stable disease for more than three months. Common adverse effects included rash, nausea, and stomatitis, with dose-limiting toxicities such as diarrhea observed at higher doses .

Ototoxicity Observations

Recent studies have highlighted a significant dose-dependent ototoxicity associated with Canertinib treatment in preclinical models. In zebrafish and mouse models, auditory function was adversely affected, indicating potential side effects that warrant further investigation .

Comparative Biological Activity

The following table summarizes the biological activity of Canertinib compared to other ErbB inhibitors:

CompoundTargeted ReceptorsIC50 (nM)Mechanism of ActionClinical Activity
CanertinibPan-ErbB3.5Irreversible tyrosine kinase inhibitorStable disease in advanced tumors
ErlotinibEGFR~10Reversible tyrosine kinase inhibitorPartial response in lung cancer
LapatinibEGFR, HER2~50Reversible tyrosine kinase inhibitorPartial responses in breast cancer

Q & A

Q. What is the primary mechanism of action of canertinib dihydrochloride in inhibiting EGFR and HER2 signaling?

Canertinib dihydrochloride acts as an irreversible pan-ErbB tyrosine kinase inhibitor, covalently binding to cysteine residues in the ATP-binding pockets of EGFR (IC50: 7.4 nM) and HER2 (IC50: 9 nM), thereby blocking autophosphorylation and downstream signaling pathways like Akt and MAPK . Methodologically, researchers should validate inhibition via kinase activity assays (e.g., ELISA-based phosphorylation assays) and confirm irreversibility using washout experiments followed by activity restoration tests.

Q. What experimental protocols are recommended for evaluating canertinib’s efficacy in vitro?

Standard protocols include:

  • Cell viability assays : Use BT474 (HER2-overexpressing breast cancer) or SK-N-SH (neuroblastoma) cell lines with IC50 determination via MTT or CellTiter-Glo .
  • Apoptosis assays : Perform Annexin V/PI staining or caspase-3/7 activity assays after treatment (e.g., 0.94–2.45 µM for neuroblastoma models) .
  • Western blotting : Assess EGFR/HER2 phosphorylation and downstream targets (Akt, MAPK) using phospho-specific antibodies .

Q. How should researchers select appropriate in vivo models for canertinib studies?

Use xenograft models (e.g., SK-N-SH neuroblastoma in NOD-SCID-IL2Rγ−/− mice) with daily oral dosing (10–50 mg/kg) for 18–21 days. Monitor tumor volume and weight, and validate target engagement via immunohistochemistry (phospho-EGFR/HER2) . Ensure compliance with animal ethics guidelines for dosing and euthanasia .

Advanced Research Questions

Q. How can researchers address contradictory data on canertinib’s off-target effects in non-ErbB systems?

Canertinib has shown activity in Trypanosoma brucei (GI50: low µM range) despite the absence of EGFR/VEGFR orthologs . To investigate off-target effects:

  • Perform kinome-wide profiling (e.g., ATP-competitive pulldown with mass spectrometry) to identify novel binding partners.
  • Use structural modeling (e.g., molecular docking) to predict interactions with non-ErbB kinases like TbLBPK1–4 .
  • Validate findings via CRISPR knockouts of suspected targets in relevant cell lines.

Q. What strategies mitigate variability in canertinib’s apoptotic effects across cell lines?

Contradictory apoptosis rates (e.g., 3% vs. 56% in SK-N-SH cells) may arise from differences in ErbB receptor dimerization or compensatory pathways . To address this:

  • Pre-screen cell lines for EGFR/HER2 expression (flow cytometry or qPCR).
  • Combine canertinib with inhibitors of compensatory pathways (e.g., PI3K or MEK inhibitors).
  • Use single-cell RNA sequencing to identify apoptosis-resistant subpopulations.

Q. How should researchers design experiments to study canertinib’s synergy with other therapeutics?

  • Rationale : Combine canertinib with DNA-damaging agents (e.g., cisplatin) to exploit ErbB-mediated DNA repair inhibition.
  • Methodology :

Perform dose-matrix assays (e.g., SynergyFinder) to calculate combination indices.

Validate synergy via clonogenic survival assays and γ-H2AX foci quantification .

Use transcriptomics to identify synergistic pathway modulation.

Q. What analytical methods are critical for ensuring reproducibility in canertinib studies?

  • Compound validation : Confirm purity (>99%) via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) and structural integrity (NMR) .
  • Data reporting : Adhere to MIAME or ARRIVE guidelines for omics or in vivo studies, respectively .
  • Reagent documentation : Provide detailed lot numbers, storage conditions, and supplier information (avoiding unreliable sources like BenchChem) .

Methodological Considerations

Q. How to resolve discrepancies in IC50 values between reported and experimental data?

Discrepancies may arise from assay conditions (e.g., serum concentration affecting drug bioavailability). Standardize protocols by:

  • Using serum-free media during treatment.
  • Including positive controls (e.g., gefitinib for EGFR).
  • Validating cell line authenticity via STR profiling .

Q. What are the best practices for detecting canertinib’s irreversible binding in kinase assays?

  • Pre-incubate canertinib with lysates before adding ATP.
  • Compare activity recovery after dialysis (reversible inhibitors regain activity; irreversible inhibitors do not) .
  • Use fluorescent probes (e.g., Afatinib-Cy5) to visualize target engagement via microscopy .

Q. How to optimize pharmacokinetic studies for canertinib in rodent models?

  • Collect plasma/tumor samples at multiple timepoints (0–24 hrs post-dose).
  • Quantify drug levels via LC-MS/MS (LLOQ: 1 ng/mL).
  • Correlate exposure with PD markers (e.g., tumor phospho-EGFR levels) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride
Reactant of Route 2
N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide;hydrochloride

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